

Limited Direct Research on Beta-Hydroxybutyrophenone Necessitates Cross-Validation with Related Compounds

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Compound of Interest

Compound Name: 1-Butanone, 3-hydroxy-1-phenyl
Cat. No.: B079980

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Direct experimental and computational data on the biological activities of beta-hydroxybutyrophenone are scarce in publicly available scientific literature. To provide a comparative analysis, this guide cross-validates information on the structurally related compound, 5-Fluoro-2-hydroxy Butyrophenone, and the endogenous ketone body, beta-hydroxybutyrate (BHB), with general computational models applicable to butyrophenone derivatives. This approach allows for an inferred understanding of beta-hydroxybutyrophenone's potential biological roles and provides a framework for future research.

Comparative Analysis of Biological Activities

The biological activities of 5-Fluoro-2-hydroxy Butyrophenone and beta-hydroxybutyrate are distinct, reflecting their different chemical structures and biological contexts. While the former exhibits potent antifungal and herbicidal properties, the latter is a key metabolic and signaling molecule in mammals.



Compound	Class	Primary Biological Activity	Quantitative Data
5-Fluoro-2-hydroxy Butyrophenone	Butyrophenone Derivative	Antifungal, Herbicidal	C50 values for toxicity against various fungi and plants.[1]
Beta-Hydroxybutyrate (BHB)	Ketone Body	Energy substrate, anti-inflammatory, neuroprotective, epigenetic regulator	-

Table 1. Summary of Biological Activities and Quantitative Data.

Experimental Protocols Synthesis of 5-Fluoro-2-hydroxy Butyrophenone

A novel synthetic pathway for 5-Fluoro-2-hydroxy Butyrophenone has been reported, utilizing 4-fluorophenol as the starting material. The process involves etherification protection, Friedel-Crafts acylation, and demethylation under mild conditions to yield the target compound.[1]

Bioassays for 5-Fluoro-2-hydroxy Butyrophenone

The biological activity of 5-Fluoro-2-hydroxy Butyrophenone was assessed through a series of bioassays to determine its antifungal and herbicidal efficacy. These assays involved measuring the mycelial growth inhibition of various agricultural plant fungi and evaluating the compound's impact on the seedling growth of both a dicotyledon (Lactuca sativa) and a monocotyledon (Echinochloa crus-galli). The toxicity regression C50 values were calculated to quantify its potency.[1]

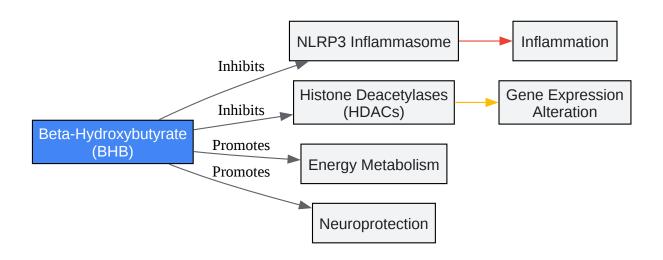
Signaling Pathways and Computational Models

While specific signaling pathways for beta-hydroxybutyrophenone are not documented, the known mechanisms of the related compound beta-hydroxybutyrate and the general approaches for modeling butyrophenone derivatives offer valuable insights.

Beta-Hydroxybutyrate (BHB) Signaling



BHB is a versatile signaling molecule with multiple known mechanisms of action. It can act as an energy source, an anti-inflammatory agent by inhibiting the NLRP3 inflammasome, a neuroprotective agent, and an epigenetic modifier through the inhibition of histone deacetylases (HDACs).[2]



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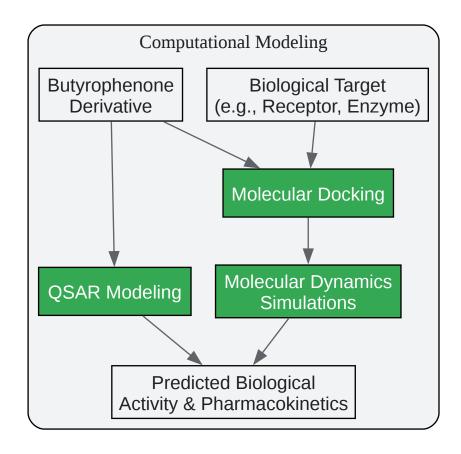
Caption: Simplified diagram of key signaling pathways influenced by beta-hydroxybutyrate (BHB).

Computational Modeling of Butyrophenone Derivatives

Computational methods are widely employed in the study of butyrophenone derivatives, particularly in drug discovery, to predict their pharmacokinetic properties and interactions with biological targets. These methods include:

- Molecular Docking: To predict the binding affinity and orientation of a ligand to a target protein.
- Molecular Dynamics (MD) Simulations: To simulate the movement of atoms and molecules to understand the stability of ligand-receptor complexes.
- Quantitative Structure-Activity Relationship (QSAR) Models: To correlate the chemical structure of compounds with their biological activity.





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Caption: General computational workflow for the in-silico analysis of butyrophenone derivatives.

Conclusion and Future Directions

The current body of research provides limited direct evidence for the biological activities of beta-hydroxybutyrophenone. However, by examining the experimental data for the structurally similar 5-Fluoro-2-hydroxy Butyrophenone and the well-characterized signaling roles of beta-hydroxybutyrate, we can infer potential areas for future investigation. The antifungal and herbicidal properties of the fluorinated analogue suggest that beta-hydroxybutyrophenone and its derivatives could be explored for agricultural applications. Furthermore, the diverse signaling functions of BHB highlight the possibility of beta-hydroxybutyrophenone interacting with metabolic and inflammatory pathways.

Future research should focus on the synthesis and in-vitro and in-vivo testing of betahydroxybutyrophenone to elucidate its specific biological targets and mechanisms of action.



The application of the computational models described herein will be crucial in guiding these experimental efforts and accelerating the discovery of its potential therapeutic or industrial applications.

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- To cite this document: BenchChem. [Limited Direct Research on Beta-Hydroxybutyrophenone Necessitates Cross-Validation with Related Compounds].
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